![molecular formula C7H8IN B1603289 2-Iodo-3-methylaniline CAS No. 89938-16-9](/img/structure/B1603289.png)
2-Iodo-3-methylaniline
Overview
Description
2-Iodo-3-methylaniline, also known as 2-iodo-m-toluidine, is a chemical compound belonging to the family of anilines. It is a colorless, odorless, crystalline solid with a melting point of 71-73°C. It is soluble in water, alcohol, and ether and is used in a variety of scientific and industrial applications.
Scientific Research Applications
Organic Synthesis
2-Iodo-3-methylaniline is a valuable intermediate in organic synthesis. Its iodo and amino groups make it a versatile reagent for various transformations, including coupling reactions and as a building block for more complex molecules. It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to form biaryl compounds . Additionally, its use in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals, is significant .
Pharmaceutical Research
In pharmaceutical research, 2-Iodo-3-methylaniline is used to synthesize bioactive molecules. It serves as a precursor for the development of drugs with potential therapeutic applications. For instance, it can be utilized in the synthesis of quinoline derivatives, which are known for their antimalarial, antibacterial, and anticancer properties .
Materials Science
The compound finds applications in materials science due to its ability to modify the electronic properties of materials. It can be used to introduce iodine atoms into organic frameworks, which can enhance the conductivity and stability of organic electronic devices . Its role in the synthesis of liquid crystals and other novel materials is also explored due to its structural properties .
Analytical Chemistry
In analytical chemistry, 2-Iodo-3-methylaniline can be used as a standard or reference compound. Its well-defined structure and properties allow it to serve as a calibration standard in various spectroscopic methods, helping to identify or quantify other substances .
Biochemistry
Biochemically, 2-Iodo-3-methylaniline can be involved in enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog. Its incorporation into peptides and proteins can aid in the study of biochemical pathways and the development of diagnostic tools .
Industrial Applications
While not extensively detailed in the available literature, 2-Iodo-3-methylaniline’s reactivity suggests it could be used in industrial processes involving iodination or as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that halogenated anilines, like 2-iodo-3-methylaniline, can undergo various reactions, including nucleophilic substitution . In these reactions, the iodine atom on the aniline can be replaced by other groups, leading to changes in the molecule’s properties and interactions .
Biochemical Pathways
Similar compounds have been shown to be involved in the kynurenine pathway, which is the major route for the oxidative degradation of the amino acid tryptophan .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . . These properties could impact the bioavailability of 2-Iodo-3-methylaniline.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting certain enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-3-methylaniline. For example, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
properties
IUPAC Name |
2-iodo-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVUQVPDBMPZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602188 | |
Record name | 2-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89938-16-9 | |
Record name | 2-Iodo-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-3-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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